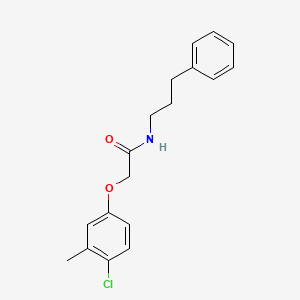![molecular formula C18H25FN2O3S B4705763 N-cyclopentyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4705763.png)
N-cyclopentyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-cyclopentyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide, also known as CSP-1103, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives and has been extensively studied for its pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide is not fully understood. However, it has been shown to act as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including pain perception and inflammation. By blocking the sigma-1 receptor, this compound is thought to reduce pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce pain perception in animal models of chronic pain. Additionally, this compound has been shown to reduce inflammation in animal models of arthritis. These effects are thought to be due to the compound's ability to block the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopentyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is its potency and selectivity. It has been shown to have potent analgesic and anti-inflammatory effects and is selective for the sigma-1 receptor. Additionally, this compound has good pharmacokinetic properties, making it suitable for use in animal models.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-cyclopentyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide. One potential direction is the development of novel analogs of this compound with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, the potential use of this compound in combination with other drugs for the treatment of pain and inflammation should be explored.
Scientific Research Applications
N-cyclopentyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic effects and has been studied for its potential use in the treatment of chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-cyclopentyl-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-16-7-5-14(6-8-16)13-25(23,24)21-11-9-15(10-12-21)18(22)20-17-3-1-2-4-17/h5-8,15,17H,1-4,9-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCDATNGAVBDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-(4-chloro-2-{[(4-ethoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4705680.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethylphenyl)butanamide](/img/structure/B4705683.png)
![3-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B4705702.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4705715.png)

![2-[(2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4705722.png)
![4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4705724.png)


![N-isopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4705755.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4705760.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4705770.png)
![ethyl 4-[({[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]benzoate](/img/structure/B4705776.png)
![7-amino-2-isopropyl-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4705777.png)